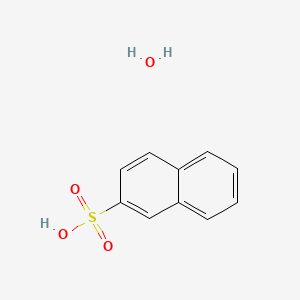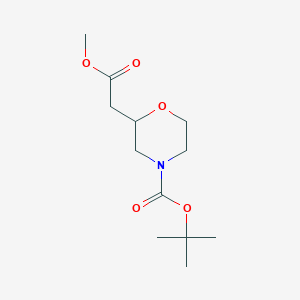![molecular formula C17H24O B3029788 1-[4-(4-Propylcyclohexyl)phenyl]ethanone CAS No. 78531-61-0](/img/structure/B3029788.png)
1-[4-(4-Propylcyclohexyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Propylcyclohexyl)phenyl]ethanone, also known as PCP or angel dust, is a dissociative drug that was first synthesized in the 1950s. It has gained popularity among recreational drug users due to its hallucinogenic effects. However, PCP has also been studied for its potential medical applications, particularly in the field of neuroscience.
科学的研究の応用
Antimicrobial Activity
- Heterocyclic compounds like 1-[4-(4-Propylcyclohexyl)phenyl]ethanone have shown potential in antimicrobial applications. For instance, a study by Wanjari (2020) explored the synthesis and antimicrobial activity of related heterocyclic compounds, highlighting their potential in pharmaceutical and medicinal research (Wanjari, 2020).
Photoremovable Protecting Group for Carboxylic Acids
- The compound has been used as a photoremovable protecting group for carboxylic acids, as described by Atemnkeng et al. (2003). This application is crucial in synthetic chemistry, particularly in the protection and controlled release of carboxylic acids (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).
Synthesis of Heterocyclic Compounds
- Dave et al. (2013) highlighted the role of similar compounds in the synthesis of heterocyclic compounds, which are significant in developing new pharmaceuticals. These compounds have been tested for their antimicrobial properties against various bacterial species (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
Ultrasonic Studies
- Tangeda and Nallani (2005) conducted ultrasonic studies of binary mixtures involving compounds similar to this compound. Such studies are significant in understanding the interactions and properties of pharmaceutical mixtures (Tangeda & Nallani, 2005).
Antiviral Activity
- The compound's derivatives have been studied for their antiviral activity. Attaby et al. (2006) synthesized heterocyclic compounds derived from similar ketones and evaluated their anti-HSV1 and anti-HAV-MBB activity, indicating their potential in antiviral therapy (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Optical and Thermal Properties
- The optical and thermal properties of heterocyclic compounds derived from this compound have been studied by Shruthi et al. (2019). These properties are essential in material science and pharmaceutical formulation (Shruthi, Ravindrachary, Byrappa, Guruswamy, Goveas, Kumara, & Lokanath, 2019).
Anti-inflammatory Activity
- Compounds structurally similar to this compound have been evaluated for anti-inflammatory activity. Singh et al. (2020) reported on the structural chemistry and anti-inflammatory activity of phenyl dimers, a category to which this compound belongs (Singh, Dowarah, Tewari, & Geiger, 2020).
Electrocatalytic Characteristics
- A study by Raoof et al. (2003) on a modified carbon-paste electrode using a derivative of this compound for the oxidation of ascorbic acid demonstrates its potential in electrocatalytic applications (Raoof, Ojani, Hosseinzadeh, & Ghasemi, 2003).
Solid-Liquid Phase Equilibrium Studies
- The compound and its derivatives have been studied for their phase equilibrium properties. Li et al. (2019) researched solid-liquid phase equilibrium, providing insights valuable in the pharmaceutical manufacturing process (Li, Jin, Wang, Zhan, Zhu, Zheng, Zhao, & Han, 2019).
Lignin Degradation
- Kawai, Umezawa, and Higuchi (1988) investigated the degradation mechanisms of lignin model compounds related to this compound. This research contributes to understanding lignin degradation, which is important in biofuel production and environmental science (Kawai, Umezawa, & Higuchi, 1988).
将来の方向性
特性
CAS番号 |
78531-61-0 |
|---|---|
分子式 |
C17H24O |
分子量 |
244.37 g/mol |
IUPAC名 |
1-phenyl-2-(4-propylcyclohexyl)ethanone |
InChI |
InChI=1S/C17H24O/c1-2-6-14-9-11-15(12-10-14)13-17(18)16-7-4-3-5-8-16/h3-5,7-8,14-15H,2,6,9-13H2,1H3 |
InChIキー |
UBARRVOUSYRAME-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C |
正規SMILES |
CCCC1CCC(CC1)CC(=O)C2=CC=CC=C2 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




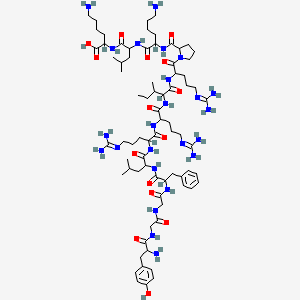
![[6]-Dehydrogingerdione](/img/structure/B3029713.png)
![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/structure/B3029714.png)


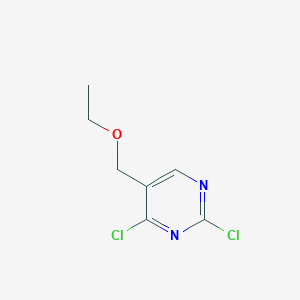
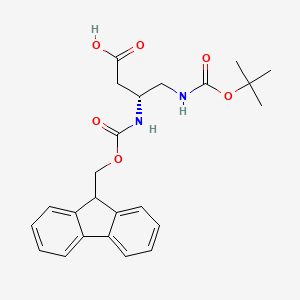
![[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B3029721.png)
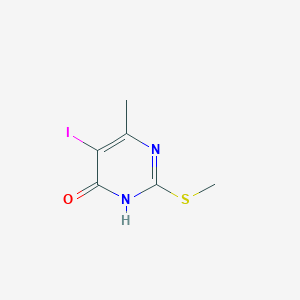
![1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine]](/img/structure/B3029723.png)
